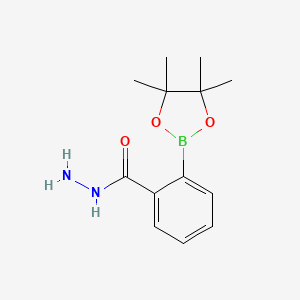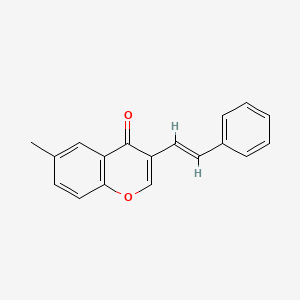
(e)-6-Methyl-3-styrylchromone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-6-Methyl-3-styrylchromone is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a styryl group attached to the chromone core, which is further substituted with a methyl group at the sixth position. Chromones are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-6-Methyl-3-styrylchromone typically involves the condensation of 6-methylchromone with a suitable styryl precursor. One common method is the Claisen-Schmidt condensation, which involves the reaction of 6-methylchromone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact.
化学反应分析
Types of Reactions
(e)-6-Methyl-3-styrylchromone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the chromone core or the styryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer, inflammation, and oxidative stress-related conditions.
Industry: It can be used in the development of new materials, dyes, and other industrial applications where chromone derivatives are valuable.
作用机制
The mechanism of action of (e)-6-Methyl-3-styrylchromone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses. Additionally, it may influence the activity of antioxidant enzymes and other protective mechanisms in cells.
相似化合物的比较
Similar Compounds
6-Methylchromone: Lacks the styryl group but shares the chromone core structure.
3-Styrylchromone: Similar structure but without the methyl group at the sixth position.
Other Chromone Derivatives: Various chromone derivatives with different substituents exhibit similar biological activities.
Uniqueness
(e)-6-Methyl-3-styrylchromone is unique due to the presence of both the methyl and styryl groups, which may confer distinct biological properties compared to other chromone derivatives. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C18H14O2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC 名称 |
6-methyl-3-[(E)-2-phenylethenyl]chromen-4-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)18(19)15(12-20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+ |
InChI 键 |
IFQHDNJVTFYZAR-CMDGGOBGSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=CC=C3 |
规范 SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)
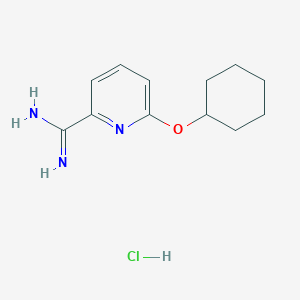
![1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858484.png)

![2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine](/img/structure/B11858498.png)
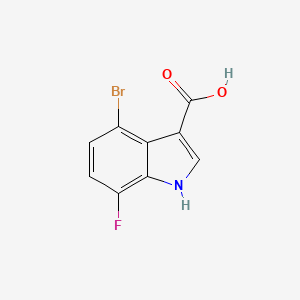
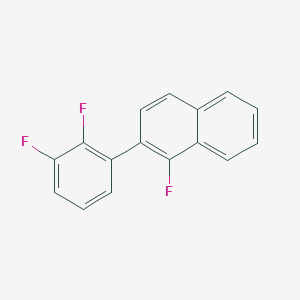
![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)


